molecular formula C6H12ClNO3 B8120153 Methyl cis-4-Hydroxypyrrolidine-3-carboxylate Hydrochloride

Methyl cis-4-Hydroxypyrrolidine-3-carboxylate Hydrochloride

Cat. No.: B8120153
M. Wt: 181.62 g/mol
InChI Key: BNAHCUBPMSCWSB-JBUOLDKXSA-N
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Description

Methyl cis-4-Hydroxypyrrolidine-3-carboxylate Hydrochloride is a chemical compound with the molecular formula C6H12ClNO3 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl cis-4-Hydroxypyrrolidine-3-carboxylate Hydrochloride typically involves the reaction of pyrrolidine derivatives with appropriate reagents under controlled conditions. One common method includes the esterification of cis-4-hydroxypyrrolidine-3-carboxylic acid with methanol in the presence of a strong acid catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and optimize production efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl cis-4-Hydroxypyrrolidine-3-carboxylate Hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of methyl cis-4-oxopyrrolidine-3-carboxylate.

    Reduction: Formation of methyl cis-4-hydroxypyrrolidine-3-methanol.

    Substitution: Formation of various substituted pyrrolidine derivatives depending on the reagents used.

Scientific Research Applications

Methyl cis-4-Hydroxypyrrolidine-3-carboxylate Hydrochloride has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl cis-4-Hydroxypyrrolidine-3-carboxylate Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • Methyl trans-4-Hydroxypyrrolidine-3-carboxylate Hydrochloride
  • Methyl 4-Hydroxypyrrolidine-3-carboxylate Hydrochloride
  • Methyl 3-Hydroxypyrrolidine-4-carboxylate Hydrochloride

Uniqueness

Methyl cis-4-Hydroxypyrrolidine-3-carboxylate Hydrochloride is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological targets. The cis configuration may result in different biological activities and chemical properties compared to its trans isomer or other similar compounds.

Properties

IUPAC Name

methyl (3R,4R)-4-hydroxypyrrolidine-3-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3.ClH/c1-10-6(9)4-2-7-3-5(4)8;/h4-5,7-8H,2-3H2,1H3;1H/t4-,5+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNAHCUBPMSCWSB-JBUOLDKXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CNCC1O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CNC[C@@H]1O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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